
Coniferaldehído
Descripción general
Descripción
Synthesis Analysis
Coniferyl aldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also synthesized in response to high temperature stress in poplar stems, which results in increased lignin content . Dehydrogenation polymers (DHPs) are synthetic lignin polymers made directly in test tubes by co-incubating purified phenoloxidase enzymes, such as peroxidase or laccase, which are capable of radically oxidizing phenolic compounds, with phenylpropanoids of specific chemistry, such as coniferaldehyde monomers .Molecular Structure Analysis
The molecular formula of coniferaldehyde is C10H10O3, and its molecular weight is 178.1846 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-13-10-7-8 (3-2-6-11)4-5-9 (10)12/h2-7,12H,1H3/b3-2+ .Chemical Reactions Analysis
Coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . It is also involved in the synthesis of lignin, a complex organic polymer that provides rigidity to plant cell walls .Physical And Chemical Properties Analysis
Coniferaldehyde has a density of 1.1562 g/cm3 at 101.5 ºC. Its melting point is 80-82°C (lit.), and its boiling point is 175°C5mm Hg (lit.). The refractive index of coniferaldehyde is 1.65635 .Aplicaciones Científicas De Investigación
Composición de la Lignina y Estructura de la Pared Celular
El Coniferaldehído juega un papel crucial en la composición de la lignina, que es un componente mayor de las paredes celulares de las plantas. Las investigaciones han demostrado que la incorporación del this compound en la lignina está estrechamente regulada, afectando la rigidez estructural, la resistencia a la degradación y la impermeabilidad de las paredes celulares . Esto tiene implicaciones para las propiedades de las plantas, como el crecimiento vertical, la conducción de agua y minerales, y la defensa contra patógenos.
Biomecánica de las Plantas
Las propiedades biomecánicas de las paredes celulares de las plantas están finamente ajustadas por las proporciones de residuos de this compound. Estas proporciones varían entre cada capa de la pared celular de cada tipo de célula, influyendo en la resistencia mecánica y la flexibilidad de la pared celular . Comprender esto puede conducir al desarrollo de cultivos con características estructurales mejoradas.
Producción de Biocombustibles
Los residuos de this compound en la lignina afectan la eficiencia de la producción de biocombustibles. Al alterar el contenido de this compound en la biomasa, los investigadores buscan mejorar la degradabilidad de la lignina, mejorando así el rendimiento de los biocombustibles a partir de materiales vegetales .
Utilización Sostenible de la Biomasa
Aumentar el contenido de this compound en la lignina puede mejorar significativamente el uso sostenible de la biomasa vegetal. No afecta el crecimiento ni el rendimiento de las plantas, pero mejora la idoneidad de la biomasa para aplicaciones de alimentación, pulpa y biorrefinería .
Ingeniería Genética
La regulación genética de la incorporación de this compound en la lignina es un área de investigación activa. Al comprender las vías genéticas que controlan este proceso, los científicos pueden diseñar plantas con contenido y composición modificados de lignina, lo que puede tener diversos beneficios industriales y ambientales .
Química Analítica
El this compound también es importante en el campo de la química analítica, donde se utiliza como marcador para estudiar la composición de la lignina y su distribución dentro de los tejidos vegetales. Se emplean técnicas avanzadas como la microespectroscopia Raman y la Pirólisis-GC/MS para detectar y cuantificar los residuos de this compound, proporcionando información sobre la composición química de la pared celular .
Mecanismo De Acción
Target of Action
Coniferaldehyde, a derivative of cinnamaldehyde, is a major precursor to lignin . It primarily targets the lignin biosynthesis pathway in plants . In the context of human health, coniferaldehyde has been found to interact with the NF-E2-related factor 2 (Nrf2) , a key regulator in the cellular defense mechanism against oxidative stress .
Mode of Action
In plants, coniferaldehyde is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . This is a crucial step in the lignin biosynthesis pathway. In the human body, coniferaldehyde acts as an agonist of Nrf2 . Upon activation, Nrf2 translocates to the nucleus, where it activates its downstream targets .
Biochemical Pathways
Coniferaldehyde plays a significant role in the lignin biosynthesis pathway in plants . It is involved in the formation of specific lignin subunits, contributing to the structural rigidity, resistance to degradation, and impermeability of plant cell walls . In humans, the activation of Nrf2 by coniferaldehyde leads to the upregulation of various cytoprotective genes, enhancing the body’s defense against oxidative stress .
Pharmacokinetics
It is known that coniferaldehyde is a low molecular weight phenol, which suggests it may be readily absorbed and distributed in the body
Result of Action
In plants, the incorporation of coniferaldehyde in lignified cells leads to changes in the lignin composition, affecting the plant’s structural properties and resistance to environmental stresses . In the human body, the activation of Nrf2 by coniferaldehyde can lead to enhanced cellular defense against oxidative stress, potentially offering protection against diseases associated with oxidative damage .
Action Environment
The action of coniferaldehyde can be influenced by various environmental factors. For instance, in plants, the incorporation of coniferaldehyde in lignified cells is regulated by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This process allows plants to adapt their properties and functions to developmental and environmental changes . In the human body, factors such as diet, lifestyle, and overall health status can potentially influence the action and efficacy of coniferaldehyde .
Safety and Hazards
Direcciones Futuras
Future studies could focus on deciphering the underlying genetic and molecular mechanisms that regulate the amount, linkage, and position of coniferaldehyde within the lignin polymer for each cell type . This could provide new possibilities for designing plant lignin for novel and targeted industrial uses .
Propiedades
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20649-42-7 | |
| Record name | trans-Coniferaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of coniferaldehyde?
A1: The molecular formula of coniferaldehyde is C10H10O3 and its molecular weight is 178.18 g/mol.
Q2: How can coniferaldehyde be detected and quantified in wood and pulp samples?
A2: Several methods can be used to detect and quantify coniferaldehyde in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent coniferaldehyde structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of coniferaldehyde incorporation in lignin. []
Q3: Which spectroscopic techniques are useful for analyzing coniferaldehyde and its derivatives?
A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing coniferaldehyde and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in coniferaldehyde content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]
Q4: What is the role of coniferaldehyde in lignin biosynthesis?
A4: Coniferaldehyde is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]
Q5: How does CAD deficiency impact the incorporation of coniferaldehyde into lignin?
A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including coniferaldehyde, at the expense of traditional monolignols. [, ] This results in lignins with elevated coniferaldehyde levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]
Q6: What are the implications of increased coniferaldehyde incorporation on lignin properties and plant utilization?
A6: Lignins with elevated coniferaldehyde levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]
Q7: How does coniferaldehyde participate in radical coupling reactions during lignin polymerization?
A7: Coniferaldehyde, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between coniferaldehyde units themselves or with other lignin monomers, contributing to the structural diversity of lignin.
Q8: What are the major reaction pathways of coniferaldehyde with hydrogen peroxide and peracetic acid during bleaching?
A8: Both hydrogen peroxide and peracetic acid react with coniferaldehyde, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []
Q9: Can coniferaldehyde be used as a precursor for the synthesis of other valuable compounds?
A9: Yes, feeding experiments with hairy root cultures demonstrate that coniferaldehyde can be used as a precursor for lignan production. [] For instance, adding coniferaldehyde to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []
Q10: Does coniferaldehyde possess any notable biological activities?
A10: Coniferaldehyde exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]
Q11: How does coniferaldehyde exert its neuroprotective effects in Alzheimer's disease models?
A11: Coniferaldehyde acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, coniferaldehyde promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]
Q12: What are the potential implications of coniferaldehyde's anti-platelet aggregation activity?
A12: Coniferaldehyde and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []
Q13: What is the environmental impact of coniferaldehyde released during wood processing?
A13: While coniferaldehyde itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.
Q14: What analytical techniques are used to study the incorporation of coniferaldehyde into lignin?
A14: A combination of techniques is employed to analyze coniferaldehyde incorporation in lignin. These include:
- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of coniferaldehyde units. [, , , ]
- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of coniferaldehyde-derived units. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of coniferaldehyde and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

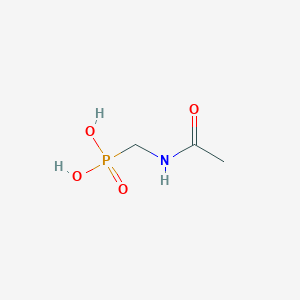

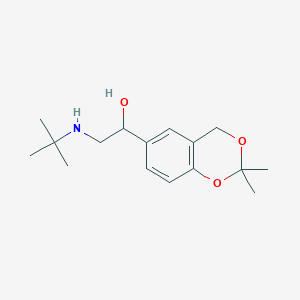

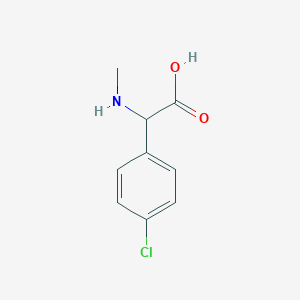
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
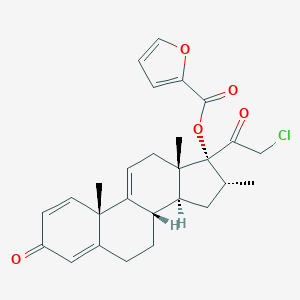

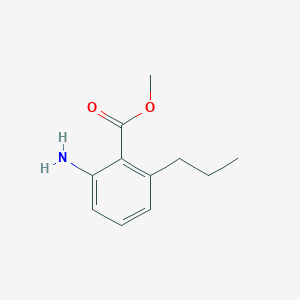
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)


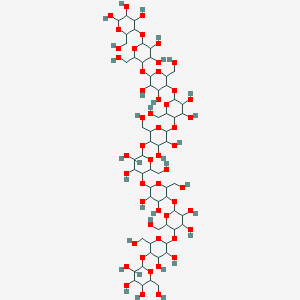
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)